molecular formula C21H16ClN3O2S B365648 2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE CAS No. 835886-64-1

2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE

Cat. No.: B365648
CAS No.: 835886-64-1
M. Wt: 409.9g/mol
InChI Key: ZVEPJOALYHPUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the 4-chlorophenylthio group and the acetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which may confer unique biological activities or chemical properties not found in other similar compounds.

Properties

CAS No.

835886-64-1

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H16ClN3O2S/c1-13-16(21-25-20-18(27-21)6-3-11-23-20)4-2-5-17(13)24-19(26)12-28-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,24,26)

InChI Key

ZVEPJOALYHPUHH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.